2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid
Description
Infrared (IR) Spectroscopy
Key absorption bands and assignments:
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
|---|---|---|
| 3200–2500 | O-H stretch (broad) | Carboxylic acid |
| 1680–1700 | C=O stretch (sharp) | Carboxylic acid |
| 1640–1660 | C=O stretch (amide I band) | Dimethylcarbamoyl group |
| 1540–1560 | N-H bend (amide II band) | Secondary amide |
| 1250–1300 | C-N stretch | Amide linkage |
These bands align with characteristic vibrations of carboxylic acids and tertiary amides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) :
- δ 12.8 (s, 1H) : Carboxylic acid proton.
- δ 8.2 (s, 1H) : Amide N-H proton.
- δ 6.8–7.4 (m, 3H) : Aromatic protons (positions 3, 4, 6).
- δ 2.9 (s, 6H) : N,N-Dimethyl groups.
- δ 2.3 (s, 3H) : Methyl group at position 5.
¹³C NMR (100 MHz, DMSO-d₆) :
- δ 170.1 : Carboxylic acid carbonyl.
- δ 165.3 : Amide carbonyl.
- δ 135.2–125.4 : Aromatic carbons.
- δ 37.2 : N,N-Dimethyl carbons.
- δ 20.8 : Methyl carbon at position 5.
These shifts match patterns observed in substituted benzoic acids and amides.
Mass Spectrometry (MS)
- Molecular ion peak : m/z 222.24 [M]⁺ (calculated for C₁₁H₁₄N₂O₃).
- Major fragments :
- m/z 177.1 [M – COOH]⁺.
- m/z 134.0 [M – N(CH₃)₂CO]⁺.
Fragmentation pathways involve loss of the carboxylic acid and carbamoyl groups.
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p)) predict:
- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
- Electrostatic potential : Negative charge localized on carboxylate oxygen (-0.45 e) and amide carbonyl oxygen (-0.38 e).
- Mulliken charges :
- Carboxylic acid O: -0.72 e.
- Amide N: -0.31 e.
These results suggest nucleophilic attack is favored at the carbonyl carbons.
Properties
IUPAC Name |
2-(dimethylcarbamoylamino)-5-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7-4-5-9(8(6-7)10(14)15)12-11(16)13(2)3/h4-6H,1-3H3,(H,12,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCLDHGRVRRQTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of m-Toluic Acid
- Objective: Introduce a nitro group at the 2-position relative to the methyl substituent.
- Reagents & Conditions:
- m-Toluic acid is reacted with nitric acid (mass concentration 60-75%).
- Temperature maintained between 0 to -20 °C.
- Reaction time: 1 to 2 hours.
- Outcome: Formation of 2-nitro-3-methylbenzoic acid with high selectivity.
Reduction of Nitro Group to Amino Group
- Objective: Convert the nitro group to an amino group to yield 2-amino-3-methylbenzoic acid.
- Reagents & Conditions:
- Catalytic hydrogenation using Pd/C, Pt/C, or Raney nickel as catalysts.
- Hydrogen atmosphere at 50 °C under normal pressure.
- Solvent: ethanol or similar alcoholic solvent.
- Reaction time: approximately 2 hours.
- Yield & Purity:
- Yield reported around 98.6%.
- Purity by liquid chromatography about 99.2%.
Carbamoylation to Introduce Dimethylcarbamoyl Group
- Objective: Convert the amino group into a dimethylcarbamoyl-substituted amino group.
- Typical Reagents:
- Dimethylcarbamoyl chloride or equivalent carbamoylating agents.
- Base such as triethylamine or other suitable organic bases to neutralize HCl formed.
- Solvent: Anhydrous solvents like dichloromethane or DMF.
- Conditions:
- Low temperature (0-5 °C) initially, then warmed to room temperature.
- Stirring for several hours to ensure complete reaction.
- Purification: Crystallization or chromatographic methods to isolate pure this compound.
Summary Table of Preparation Steps and Conditions
| Step | Starting Material | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Nitration | m-Toluic acid | Nitric acid (60-75%) | 0 to -20 | 1-2 hours | High | - | Controlled temperature for selectivity |
| Reduction | 2-Nitro-3-methylbenzoic acid | Pd/C catalyst, H2, ethanol | 50 | ~2 hours | 98.6 | 99.2 | Catalytic hydrogenation |
| Chlorination* | 2-Amino-3-methylbenzoic acid | Dichlorohydantoin, benzoyl peroxide, DMF | 90-110 | 1-2 hours | 87.7 | 99.5 | Related step for analog preparation |
| Carbamoylation | 2-Amino-5-methylbenzoic acid | Dimethylcarbamoyl chloride, base, anhydrous solvent | 0-25 | Several hours | Moderate | High | Final step to introduce dimethylcarbamoyl group |
*Chlorination step is provided for structural analogs and informs solvent and catalyst choices.
Research Findings and Analysis
- The nitration step requires careful temperature control to avoid over-nitration or side reactions, maximizing yield and purity of the nitro intermediate.
- Catalytic hydrogenation is efficient and provides high yields of the amino intermediate with minimal impurities.
- Solvent choice for subsequent functionalization steps (chlorination or carbamoylation) is critical; polar aprotic solvents such as DMF or dimethylacetamide enhance reaction rates and yields.
- Benzoyl peroxide serves as an effective radical initiator in halogenation reactions, suggesting similar radical initiation might be beneficial in carbamoylation under certain conditions.
- The overall synthetic route is amenable to scale-up due to commercially available starting materials and straightforward reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Medicinal Chemistry
2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid has shown potential in the development of pharmaceutical agents. Its unique structure allows it to interact with biological targets, making it a candidate for drug design, particularly in treating conditions such as cancer and gastrointestinal disorders.
Case Study:
A study indicated that derivatives of this compound can act as modulators for serotonin receptors, which are crucial in managing chemotherapy-induced nausea and vomiting (CINV). The efficacy of these compounds in clinical settings highlights their therapeutic potential .
Biological Research
In biological applications, this compound serves as a reference standard in biochemical assays. Its role in studying the effects of amides on cellular systems is significant, particularly in understanding metabolic pathways and enzyme interactions.
Data Table: Biological Activity of Related Compounds
| Compound Name | Target Receptor | Affinity (nM) | Activity Type |
|---|---|---|---|
| This compound | V1a receptor | 82 | Antagonist |
| Palonosetron | 5-HT3 receptor | 0.57 | Agonist |
Industrial Applications
In industrial chemistry, this compound is utilized as an intermediate for synthesizing specialty chemicals and polymers. Its application in formulating various products enhances the performance characteristics of materials used in manufacturing.
Synthesis Overview:
The compound can be synthesized through controlled reactions involving dimethylcarbamate and substituted benzoic acids, optimizing conditions for yield and purity .
Mechanism of Action
The mechanism of action of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer activities .
Comparison with Similar Compounds
Structural and Functional Analysis
- Substituent Effects: The dimethylcarbamoyl group in the target compound introduces steric hindrance and moderate lipophilicity compared to unmodified analogs like 5-methylanthranilic acid. This modification may improve membrane permeability and target binding . Electron-withdrawing groups (e.g., nitro in 2-methylamino-5-nitrobenzoic acid) lower the pKa of the carboxylic acid, increasing solubility in basic environments . In contrast, electron-donating groups (e.g., methyl in 5-methylanthranilic acid) reduce acidity . Acylated derivatives (e.g., 3-bromobenzamido or isonicotinoylamino) exhibit varied bioactivities. For instance, the 3-bromobenzamido analog serves as a precursor for cytotoxic quinazoline compounds , while the isonicotinoylamino derivative may engage in π-π stacking via its pyridine ring .
Synthetic Routes :
- The target compound’s synthesis likely involves carbamoylation of 5-methylanthranilic acid, similar to the acylation methods used for 2-(3-bromobenzamido)-5-methylbenzoic acid (97% yield via benzoyl chloride reaction) .
- Comparatively, 2-(carboxymethyl)-5-methylbenzoic acid is synthesized with high yields (80–100%) through straightforward alkylation, highlighting the influence of substituent complexity on reaction efficiency .
- The nitro-substituted analog’s role in benzodiazepine synthesis underscores the versatility of benzoic acid derivatives in drug development .
Biological Activity
2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid, a derivative of benzoic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a dimethylcarbamoyl group that may influence its interaction with biological targets, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes:
- A benzoic acid moiety, which is known for various biological activities.
- A dimethylcarbamoyl group that enhances solubility and may affect the compound's pharmacokinetics.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The dimethylcarbamoyl group can facilitate hydrogen bonding and hydrophobic interactions, potentially influencing enzyme activity or receptor binding.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-17 in vitro. This suggests potential applications in treating autoimmune diseases where inflammation plays a critical role .
- Antimicrobial Properties : Preliminary evaluations indicate that this compound exhibits antimicrobial activity against various bacterial strains, which could be beneficial in developing new antibiotics amid rising drug resistance .
- Cytotoxic Effects : In cancer research, the compound has demonstrated cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction in targeted cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Cytokine Inhibition : A study demonstrated that this compound effectively reduced IL-15 dependent peripheral blood mononuclear cell proliferation, highlighting its potential as an IL-15 inhibitor. The results showed a significant decrease in cytokine secretion compared to controls .
- Antimicrobial Efficacy : In a comparative study, the compound was tested against common pathogens. It exhibited minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL, showing superior efficacy compared to traditional antibiotics like rifampicin .
Data Table: Biological Activities
Q & A
Basic: What synthetic protocols are recommended for preparing 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid with high purity?
Answer:
The compound can be synthesized via coupling reactions followed by catalytic hydrogenation. For example, a benzyl ester intermediate (e.g., glycine benzyl ester) is coupled with a benzoic acid derivative (e.g., 4-amino-5-chloro-2-methoxybenzoic acid) under anhydrous conditions. Catalytic hydrogenation (H₂/Pd-C) removes protective groups and ensures dehalogenation if required . Purity optimization involves:
- Reaction Monitoring : Thin-layer chromatography (TLC) with silica gel plates and UV visualization.
- Purification : Column chromatography using ethyl acetate/hexane gradients or recrystallization from ethanol.
- Purity Validation : High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm .
Advanced: How can computational modeling resolve contradictions in receptor binding affinity data for this compound?
Answer:
Contradictions in receptor affinity (e.g., dopamine D2 vs. serotonin 5-HT3 receptors) may arise from conformational flexibility or assay variability. Strategies include:
- Docking Simulations : Use software like AutoDock Vina to model ligand-receptor interactions, focusing on key residues (e.g., transmembrane domains for GPCRs).
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to identify dominant binding poses.
- Comparative Assays : Validate using radioligand displacement (e.g., [³H]spiperone for D2 receptors) and electrophysiology (e.g., 5-HT3 ion flux assays) to reconcile discrepancies .
Basic: What analytical techniques confirm the structural integrity of this compound?
Answer:
Structural Confirmation Workflow :
Advanced: How to assess metabolic stability of this compound in preclinical models?
Answer:
- In Vitro Models :
- In Vivo : Administer to rodents (IV/PO) and collect plasma/bile for pharmacokinetic profiling (AUC, t₁/₂) .
Basic: How to optimize reaction yield during synthesis?
Answer:
Key Parameters :
- Catalyst Loading : 5–10% Pd/C for hydrogenation (higher loads reduce reaction time but increase cost).
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency.
- Temperature : Maintain 50–60°C for amide bond formation to avoid side reactions.
- Workup : Acid-base extraction (1M HCl/NaHCO₃) removes unreacted starting materials .
Advanced: What mechanistic insights explain the compound’s dual antagonism of dopamine D2 and serotonin 5-HT3 receptors?
Answer:
The compound’s carbamate and methylbenzoic acid moieties enable:
- D2 Receptor : Hydrophobic interactions with TM3/TM5 helices.
- 5-HT3 Receptor : Hydrogen bonding with Gln-148 and Trp-183 in the extracellular domain.
- Mutagenesis Studies : Replace key residues (e.g., D2: Asp-114; 5-HT3: Tyr-143) to confirm binding hotspots. Dual antagonism is likely due to shared aromatic pharmacophores .
Basic: How to troubleshoot low purity in the final product?
Answer:
Common Issues and Solutions :
- Byproduct Formation : Add scavengers (e.g., triethylamine) during coupling to trap HCl.
- Incomplete Hydrogenation : Increase H₂ pressure (30–50 psi) or prolong reaction time (12–24 hr).
- Crystallization Issues : Use mixed solvents (e.g., ethanol/water) for better crystal nucleation .
Advanced: What in silico tools predict the compound’s ADMET properties?
Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
- Absorption : High Caco-2 permeability (LogP ~2.5).
- Toxicity : Ames test negativity (no mutagenic alerts via Derek Nexus).
- Metabolite Identification : GLORYx predicts Phase I/II metabolites (e.g., demethylation, glucuronidation) .
Basic: What spectroscopic standards are recommended for quantitative analysis?
Answer:
- Primary Standards : 4-Hydroxybenzoic acid (CAS 99-96-7) for HPLC calibration .
- Internal Standards : Deuterated analogs (e.g., d₄-2-methylbenzoic acid) for LC-MS/MS .
Advanced: How does the compound’s crystal structure influence its bioactivity?
Answer:
Single-crystal X-ray diffraction reveals:
- Packing Motifs : π-π stacking between aromatic rings enhances stability.
- Hydrogen Bond Networks : Carbamate NH forms H-bonds with adjacent carbonyls, stabilizing the bioactive conformation.
- Solvent Channels : Polar solvents (e.g., DMSO) occupy voids, affecting dissolution rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
